(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid
CAS No.:
Cat. No.: VC16548528
Molecular Formula: C13H19F2NO4
Molecular Weight: 291.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19F2NO4 |
|---|---|
| Molecular Weight | 291.29 g/mol |
| IUPAC Name | (1S,3S,4S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7-,8-,9-/m0/s1 |
| Standard InChI Key | BOLCEYWUYSTOAK-CIUDSAMLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(C2)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F |
Introduction
Synthesis and Applications
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Synthesis: The synthesis of such compounds often involves protecting group strategies, where the Boc group is used to protect the amine functionality during further chemical transformations. Fluorination steps can be challenging and require careful selection of reagents.
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Applications: Compounds with similar structures are often used in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways. The presence of fluorine can enhance metabolic stability and bioavailability.
Research Findings
While specific research findings on (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid are not available, compounds with similar structures have been explored for their potential in drug development. For instance, fluorinated compounds are known for their improved pharmacokinetic properties.
Data Tables
Given the lack of specific data on the compound , a general table summarizing properties of similar compounds can be provided:
| Property | Description |
|---|---|
| Molecular Formula | Typically C₁₃H₁₈F₂N₂O₄ for similar compounds |
| Molecular Weight | Approximately 300 g/mol |
| Physical State | Solid at room temperature |
| Stability | Stable under inert conditions |
| Applications | Pharmaceutical research, drug development |
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